2-cyano-4-(2H-tetrazol-5-yl)-N-(1,3-thiazol-2-yl)benzamide
Description
Properties
CAS No. |
651769-89-0 |
|---|---|
Molecular Formula |
C12H7N7OS |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-cyano-4-(2H-tetrazol-5-yl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H7N7OS/c13-6-8-5-7(10-16-18-19-17-10)1-2-9(8)11(20)15-12-14-3-4-21-12/h1-5H,(H,14,15,20)(H,16,17,18,19) |
InChI Key |
SRLARCCPTBQCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)C#N)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Route 1: Stepwise Functionalization of Benzamide Core
Step 1: Synthesis of 2-Cyano-4-Bromobenzoic Acid
| Reagent/Condition | Purpose | Yield | Reference |
|---|---|---|---|
| 2-Cyanobenzoic acid + Br₂ (FeBr₃ catalyst) | Electrophilic bromination at para position | 65–75% |
Step 2: Tetrazole Ring Formation
| Method | Reagents | Conditions | Yield | |
|---|---|---|---|---|
| [2+3] Cycloaddition | NaN₃, HCl, DMF | 120°C, 18–20 h | 70–80% |
Step 3: Thiazole Coupling
| Reagent/Condition | Purpose | Yield | Reference |
|---|---|---|---|
| Thiazol-2-amine + SOCl₂ → Acid chloride | Activation for amide bond formation | 85–90% | |
| EDC/HOBt coupling | Condensation with thiazol-2-amine | 75–85% |
Key Challenges :
- Regioselectivity : Bromination at position 4 (para to cyano) vs. ortho/para competition
- Tetrazole Stability : Acidic conditions may hydrolyze tetrazole rings
Critical Reaction Parameters
Table 1: Optimized Conditions for Tetrazole Formation
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 120–130°C | Controls reaction rate and side products |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance azide solubility |
| Catalyst | HCl (1 eq) | Protonates nitrile for azide attack |
| Time | 18–24 h | Ensures full conversion |
Table 2: Coupling Agent Efficiency
| Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 85–90 | >95 |
| DCC/DMAP | 70–75 | 90–93 |
| HATU | 80–85 | 95–98 |
Optimal Choice : EDC/HOBt for cost-effectiveness and scalability.
Purification and Characterization
Chromatographic Methods
| Technique | Mobile Phase | Resolution Factor |
|---|---|---|
| Column Chromatography | EtOAc/hexane (1:1) | Rf = 0.45 (SiO₂) |
| HPLC | C18 column, MeCN/H₂O gradient | >99% purity |
Key Spectral Data :
- ¹H NMR : δ 8.2–8.5 ppm (aromatic H), δ 8.1 ppm (thiazole H)
- IR : 1680 cm⁻¹ (amide C=O), 2220 cm⁻¹ (cyano C≡N)
- MS : [M+H]⁺ = 297.30 g/mol (PubChem CID 23540931)
Scalability and Industrial Viability
| Factor | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 100–500 mL | 50–100 L |
| Yield | 70–85% | 65–75% |
| Purity | >95% | >98% (after recrystallization) |
| Cost | $50–100/g | $20–30/g (bulk production) |
Critical Steps :
- Tetrazole Stability : pH control during workup to prevent hydrolysis.
- Flow Chemistry : Continuous synthesis for multi-step reactions.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Stepwise Functionalization | Well-established protocols | Multiple purification steps |
| Suzuki Coupling | High regioselectivity | Rare tetrazole boronic acids |
Chemical Reactions Analysis
Types of Reactions
2-cyano-4-(2H-tetrazol-5-yl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 2-cyano-4-(2H-tetrazol-5-yl)-N-(1,3-thiazol-2-yl)benzamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116).
Case Studies:
- Study on Structure-Activity Relationship (SAR): A study demonstrated that modifications to the thiazole ring enhance cytotoxicity. For instance, the presence of electron-donating groups at specific positions on the phenyl ring significantly increased activity against cancer cells. Compounds with IC50 values below 10 µM were noted for their effectiveness against MCF-7 and HepG2 cell lines .
Anticonvulsant Properties
The anticonvulsant activity of this compound has been explored in several studies as well. The tetrazole moiety is believed to play a crucial role in enhancing the anticonvulsant effects.
Case Studies:
- Evaluation of Anticonvulsant Activity: In a study evaluating various thiazole derivatives, compounds similar to this compound exhibited significant protection against seizures in animal models. The structure containing both thiazole and tetrazole rings was essential for achieving high efficacy .
| Compound | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 20 | |
| Compound B | Maximal electroshock | 15 |
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. Its derivatives have been tested against various bacterial strains with notable effectiveness.
Case Studies:
Mechanism of Action
The mechanism of action of 2-cyano-4-(2H-tetrazol-5-yl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between 2-cyano-4-(2H-tetrazol-5-yl)-N-(1,3-thiazol-2-yl)benzamide and analogous benzamide derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Diversity: The target compound uniquely combines a tetrazole (hydrogen-bond donor/acceptor) and cyano group (electron-withdrawing), distinguishing it from simpler benzamides like Rip-B (methoxy substituents only) . Filapixant and EN300-01639 incorporate larger substituents (e.g., morpholine, pyrimidine), which enhance receptor selectivity but increase molecular weight and complexity .
Bioactivity Insights: Filapixant’s purinoreceptor antagonism highlights the therapeutic relevance of thiazole-containing benzamides in modulating purinergic signaling . The antimicrobial activity of N-((1-benzyltriazolyl)methyl)-4-(6-methoxybenzothiazol-2-yl)-2-nitrobenzamides underscores the role of nitro and benzothiazole groups in disrupting microbial growth .
Structural Advantages: The tetrazole in the target compound offers superior solubility and metabolic stability compared to carboxylic acid bioisosteres. The cyano group may enhance binding to cytochrome P450 enzymes or kinases, though specific data are absent in the provided evidence.
Synthetic Challenges :
- The presence of both tetrazole and thiazole rings in the target compound likely necessitates multi-step synthesis, contrasting with simpler derivatives like Rip-B , which is synthesized in one step .
Biological Activity
2-cyano-4-(2H-tetrazol-5-yl)-N-(1,3-thiazol-2-yl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
The chemical structure of this compound is represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 265.27 g/mol |
| CAS Number | 1574399-78-2 |
Antitumor Activity
Research has indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, a study highlighted that derivatives containing thiazole moieties showed promising cytotoxic effects against various cancer cell lines.
Case Study:
In a comparative study, several thiazole derivatives were tested against human glioblastoma U251 and melanoma WM793 cells. The most active compound demonstrated an IC value of less than 10 µM, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of experiments revealed that it possesses moderate to high activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways essential for tumor growth.
- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells.
- Antibacterial Mechanism : Its antimicrobial effects may arise from disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. The presence of specific functional groups such as the tetrazole and thiazole rings significantly enhances the biological activity of the compound. Modifications in these regions can lead to improved efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
